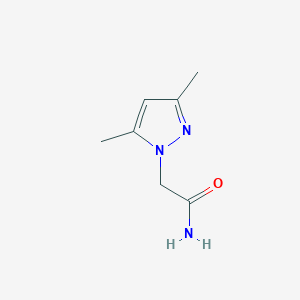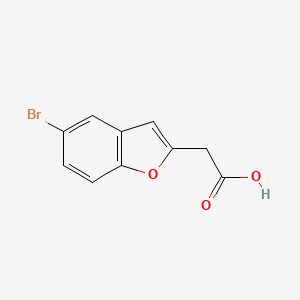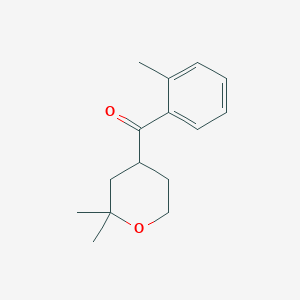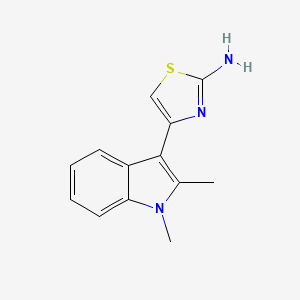
3-(1,3-benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone
概要
説明
3-(1,3-Benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone is a heterocyclic compound that combines the structural features of benzothiazole and pyridinone. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The benzothiazole moiety is known for its biological activity, while the pyridinone ring adds to the compound’s versatility in chemical reactions.
作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit a broad spectrum of pharmaceutical activity profile, including antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory . They are also known to act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in several types of cancers .
Mode of Action
It is known that benzothiazole derivatives can interact with their targets and induce changes that result in their observed biological activities . For instance, some benzothiazole derivatives are known to inhibit tyrosine kinase receptors, thereby exhibiting antitumor activity .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways due to their broad spectrum of pharmaceutical activities .
Pharmacokinetics
The compound’s lipophilicity, as suggested by its log kow value of 337 , may influence its bioavailability and distribution within the body.
Result of Action
Benzothiazole derivatives have been reported to manifest profound antimicrobial activity .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzothiazole derivatives .
生化学分析
Biochemical Properties
3-(1,3-Benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit significant antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function . The interaction between this compound and these enzymes involves binding to the active site, which prevents the enzyme from catalyzing its substrate. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, influencing various cellular processes .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways and gene expression . For instance, it can inhibit the growth of cancer cells by interfering with the signaling pathways that promote cell proliferation. Moreover, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the expression of specific genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its activity over extended periods . Prolonged exposure to certain environmental factors can lead to its degradation, which may reduce its efficacy. In vitro and in vivo studies have demonstrated that the long-term effects of this compound include sustained inhibition of target enzymes and prolonged modulation of cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antibacterial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can influence metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites . Additionally, this compound can affect the synthesis and degradation of biomolecules, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell . Once inside the cell, this compound can accumulate in specific compartments, such as the nucleus or mitochondria, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to influence metabolic processes . The localization of this compound can significantly impact its efficacy and specificity in modulating cellular functions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the use of acyl chlorides with ortho-aminothiophenol in the presence of a catalytic amount of silica-supported sodium hydrogen sulfate (NaHSO4-SiO2) under solvent-free conditions . Another efficient protocol involves the use of microwave irradiation to reduce reaction time and improve yield .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as the use of ionic liquids as catalysts and solvent-free conditions are preferred. These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste .
化学反応の分析
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
科学的研究の応用
3-(1,3-Benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
類似化合物との比較
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial activity.
N’-(1,3-Benzothiazol-2-yl)-arylamides: Exhibits antibacterial properties and is used in medicinal chemistry.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-1-benzyl-2(1H)-pyridinone is unique due to the combination of benzothiazole and pyridinone rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-1-benzylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-19-15(18-20-16-10-4-5-11-17(16)23-18)9-6-12-21(19)13-14-7-2-1-3-8-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNANIFGAGIJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401211513 | |
| Record name | 3-(2-Benzothiazolyl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860609-18-3 | |
| Record name | 3-(2-Benzothiazolyl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860609-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Benzothiazolyl)-1-(phenylmethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401211513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3038246.png)













